molecular formula C18H16N2O B1669089 Sudan II CAS No. 3118-97-6

Sudan II

Cat. No.: B1669089
CAS No.: 3118-97-6
M. Wt: 276.3 g/mol
InChI Key: JBTHDAVBDKKSRW-UHFFFAOYSA-N
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Description

Sudan II, also known as 1-(2,4-dimethylphenylazo)-2-naphthol, is a synthetic azo dye. It is part of the Sudan dye family, which includes Sudan I, Sudan III, and Sudan IV. These dyes are primarily used for coloring oils, waxes, petrol, and various industrial products. This compound is characterized by its red-orange hue and is known for its fat-soluble properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sudan II is synthesized through an azo coupling reaction. The process involves the diazotization of 2,4-dimethylaniline followed by coupling with 2-naphthol. The reaction conditions typically include acidic environments, often using hydrochloric acid, and maintaining low temperatures to stabilize the diazonium salt formed during diazotization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Sudan II undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Various oxidation products depending on the extent of oxidation.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds.

Mechanism of Action

The mechanism of action of Sudan II involves its interaction with biological molecules. This compound can form adducts with DNA, leading to significant perturbations in the DNA helical structure. This interaction can affect DNA replication and repair processes, potentially leading to genotoxic effects . The molecular targets include DNA and various enzymes involved in DNA repair pathways .

Comparison with Similar Compounds

Comparison:

This compound is unique due to its specific structure, which provides a balance between hydrophobicity and solubility, making it versatile for various applications .

Properties

IUPAC Name

1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol
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InChI

InChI=1S/C18H16N2O/c1-12-7-9-16(13(2)11-12)19-20-18-15-6-4-3-5-14(15)8-10-17(18)21/h3-11,21H,1-2H3
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Description Data deposited in or computed by PubChem

InChI Key

JBTHDAVBDKKSRW-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C
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Molecular Formula

C18H16N2O
Record name C.I. SOLVENT ORANGE 7
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DSSTOX Substance ID

DTXSID5040706, DTXSID80859795
Record name C.I. Solvent Orange 7
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Record name 1‐[(1E)‐2‐(2,4‐Dimethylphenyl)diazen‐1‐ yl]naphthalen‐2‐ol
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Molecular Weight

276.3 g/mol
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Physical Description

C.i. solvent orange 7 appears as red crystals. Insoluble in water., Brownish-red to red solid; [HSDB] Orange powder; [MSDSonline]
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Record name Sudan II
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Solubility

Insoluble in water; sol in ethanol, acetone and benzene, Soluble in ether
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Vapor Pressure

0.00000001 [mmHg]
Record name Sudan II
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Color/Form

Red needles, Brown-red crystals; red needles

CAS No.

3118-97-6, 40881-21-8, 1014689-15-6
Record name C.I. SOLVENT ORANGE 7
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Record name Sudan Red
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Record name Sudan II
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Record name 2-Naphthalenol, 1-[2-(2,4-dimethylphenyl)diazenyl]-
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Record name 1-(2,4-dimethylphenylazo)-2-naphthol
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Record name Sudan Orange
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Record name SUDAN RED
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Melting Point

166 °C
Record name C.I. SOLVENT ORANGE 7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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